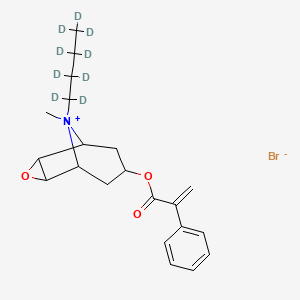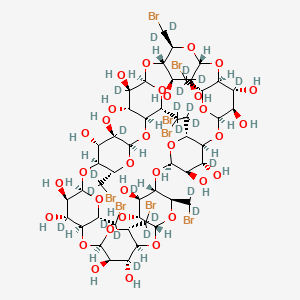
Octakis-(6-bromo-6-deoxy)-|A-cyclodextrin-d24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 is a perbrominated derivative of γ-cyclodextrin. This compound is characterized by the substitution of bromine atoms at the primary hydroxyl groups of the γ-cyclodextrin molecule. It is commonly used as an intermediate in the modification of cyclodextrins and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 involves the bromination of γ-cyclodextrin. The primary hydroxyl groups of γ-cyclodextrin are selectively brominated using reagents such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under controlled temperature conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed:
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the bromine atoms.
Reduction Products: γ-cyclodextrin with hydrogen atoms replacing the bromine atoms.
Oxidation Products: Oxidized derivatives of γ-cyclodextrin
Scientific Research Applications
Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of modified cyclodextrins for various applications.
Biology: Employed in the study of molecular interactions and as a host molecule in supramolecular chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the primary side of the cyclodextrin molecule create a hydrophobic cavity that can encapsulate hydrophobic guest molecules. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. The compound can also interact with biological membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Heptakis-(6-bromo-6-deoxy)-β-cyclodextrin: A perbrominated derivative of β-cyclodextrin with similar properties but different cavity size.
Octakis-(6-deoxy-6-iodo)-γ-cyclodextrin: An iodinated derivative of γ-cyclodextrin with similar chemical reactivity but different halogen atoms.
Octakis-(6-deoxy-6-chloro)-γ-cyclodextrin: A chlorinated derivative of γ-cyclodextrin with similar properties but different halogen atoms
Uniqueness: Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its ability to form stable inclusion complexes and provides unique reactivity in chemical reactions .
Properties
Molecular Formula |
C48H72Br8O32 |
|---|---|
Molecular Weight |
1824.4 g/mol |
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44S,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[bromo(dideuterio)methyl]-42,44,45,47,49,51,53,56-octadeuterio-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,17D,18D,19D,20D,21D,30D,31D,32D/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48- |
InChI Key |
ONWAJCGYJSVQSX-PNIYBXFPSA-N |
Isomeric SMILES |
[2H][C@]1([C@H]([C@H]2O[C@H]3[C@@H]([C@@]([C@@H](O[C@H]4[C@@H]([C@@]([C@@H](O[C@H]5[C@@H]([C@]([C@@H](O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@]6([2H])O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@]7([2H])O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@@]8([2H])O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@@]9([2H])O)O)O[C@@H]1[C@H](O2)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)O[C@@H]5C([2H])([2H])Br)([2H])O)O)O[C@@H]4C([2H])([2H])Br)([2H])O)O)O[C@@H]3C([2H])([2H])Br)([2H])O)O)O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


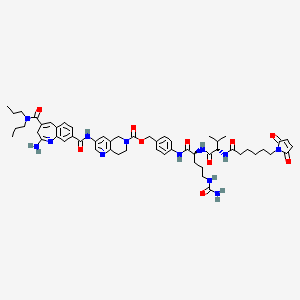
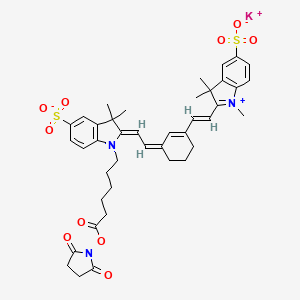
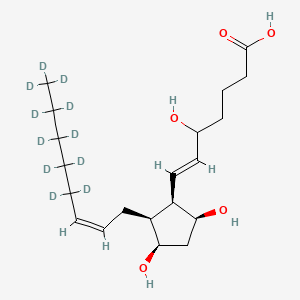
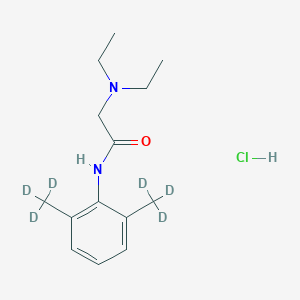
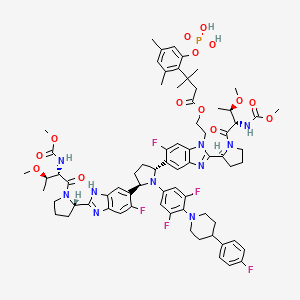
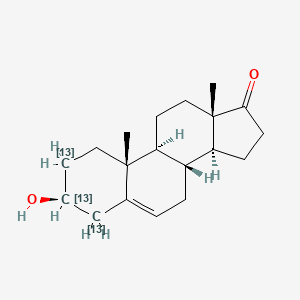
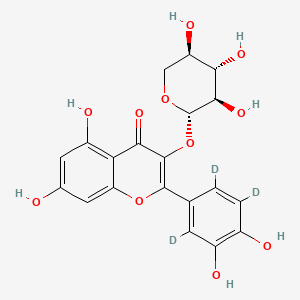

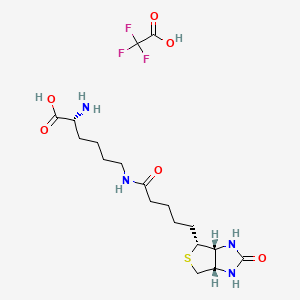
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
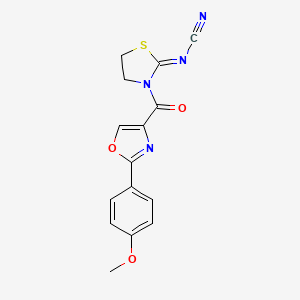
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
